![molecular formula C14H20ClNO3 B6610710 methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride CAS No. 1203682-61-4](/img/structure/B6610710.png)
methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride (MMPCH) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 315.86 g/mol. It is soluble in water and insoluble in organic solvents. MMPCH is a versatile compound that has been used in a range of fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines.
Mechanism of Action
The mechanism of action of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters involved in mood and emotion. Additionally, it has been shown to increase the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine and other catecholamines.
Advantages and Limitations for Lab Experiments
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it can be used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it can be used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. One of the main limitations of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
Future research on methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride could focus on further exploring its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential use as a substrate for enzymes involved in the metabolism of neurotransmitters. Finally, further research could be done to explore its potential use as a substrate for enzymes involved in the synthesis of dopamine and other catecholamines.
Synthesis Methods
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride can be synthesized through a number of methods. The most common method is the reaction of 4-methoxyphenylpiperidine-4-carboxylic acid with methyl chloride in the presence of a base such as sodium hydroxide. This reaction produces methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride as a white solid. Other methods include the reaction of 4-methoxyphenylpiperidine-4-carboxylic acid with methyl bromide or methyl iodide.
properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-11(4-6-12)14(13(16)18-2)7-9-15-10-8-14;/h3-6,15H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPIJMFDUGLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride | |
CAS RN |
1203682-61-4 |
Source
|
Record name | methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.